6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
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Overview
Description
The compound “6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a quinoline ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and quinoline rings, as well as the other functional groups . The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the pyridine ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups and the overall structure of the molecule . For example, the presence of the pyridine and quinoline rings might influence its solubility and reactivity .Scientific Research Applications
Medicinal Chemistry Applications
Quinoline and its derivatives, including quinoxalines, play a significant role in medicinal chemistry, offering a wide range of biological activities. These compounds have been found to possess anticancer, antimalarial, antibacterial, and antifungal properties. The structural versatility of quinoline allows for the development of novel bioactive molecules, with some derivatives being used as drugs for treating various diseases. For instance, quinine, one of the most famous quinoline alkaloids, has historically been an essential antimalarial drug. Recent studies continue to explore quinoline and quinazoline alkaloids for their therapeutic potential against diseases like cancer and malaria, highlighting the importance of these heterocycles in drug development (Shang et al., 2018).
Corrosion Inhibition
Quinoline derivatives are widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. This application is particularly relevant in protecting industrial equipment and infrastructure from corrosion, emphasizing the practical significance of quinoline derivatives beyond pharmaceuticals (Verma et al., 2020).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives are extensively researched for their applications in optoelectronic materials. These compounds are integral to the development of luminescent materials, electronic devices, and photovoltaic systems. Their incorporation into π-extended conjugated systems is highly valued for creating novel materials that exhibit photoluminescence and electroluminescence. Such materials are crucial for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscoring the role of quinazoline derivatives in advancing optoelectronic technology (Lipunova et al., 2018).
Synthesis of Heterocycles
Quinoline and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. Propargylic alcohols, for example, are employed in generating pyridines, quinolines, and isoquinolines, showcasing the versatility of quinoline derivatives in organic synthesis. These synthetic strategies highlight the importance of quinoline derivatives in constructing polycyclic systems that are foundational to various chemical and pharmaceutical products (Mishra et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes .
Mode of Action
Compounds with similar structures often interact with their targets by binding to active sites, thereby modulating the target’s activity . This interaction can result in changes in cellular processes, leading to various biological effects .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the compound’s stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-(pyridin-3-ylmethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-13-10-21(9-12-3-1-5-19-8-12)11-22-17(13)16-14(15)4-2-6-20-16/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLZODPSOTWAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CN=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline |
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